molecular formula C9H7BrN2O7 B1623690 Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate CAS No. 56709-74-1

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate

Cat. No. B1623690
CAS RN: 56709-74-1
M. Wt: 335.06 g/mol
InChI Key: GJNLBOKRBFNVKQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H7BrN2O6. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and pharmaceuticals. This compound is also used in the production of various pesticides and herbicides. Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate has a wide range of applications in organic synthesis and is used in the production of a variety of organic compounds, including drugs, dyes, and pharmaceuticals.

Scientific Research Applications

Photodynamic Therapy Applications

One study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Microbial Metabolism

Research on Pseudomonas putida has shown its capability to oxidize aromatic acids, including those structurally related to Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, into methanol. This process highlights the metabolic flexibility of bacteria in utilizing complex organic compounds, potentially contributing to bioremediation efforts or bioconversion processes (Donnelly & Dagley, 1980).

Organic Synthesis and Chemical Reactions

Several studies have explored the synthesis of various organic compounds, demonstrating the utility of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate and related chemicals in creating novel molecules. For example, research on the correction of supposed tele nucleophilic aromatic substitution led to the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, highlighting the intricacies of organic synthesis (Monk, Siles, Pinney, & Garner, 2003). Another study focused on preparing bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions, illustrating the role of such chemicals in developing agricultural products (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

Antioxidant and Biological Activities

Investigations into the marine red alga Rhodomela confervoides led to the isolation of naturally occurring bromophenols with potent antioxidant activities. These findings suggest the potential of marine-derived compounds for food preservation and pharmaceutical applications due to their ability to scavenge free radicals (Li, Li, Gloer, & Wang, 2011).

Safety And Hazards

The safety and hazards associated with “Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate” are not specified in the available resources . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O7/c1-18-5-3-4(10)7(11(14)15)6(9(13)19-2)8(5)12(16)17/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLBOKRBFNVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408784
Record name methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate

CAS RN

56709-74-1
Record name methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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